An In-depth Technical Guide to Vernolic Acid Methyl Ester: Structure, Properties, and Applications
An In-depth Technical Guide to Vernolic Acid Methyl Ester: Structure, Properties, and Applications
Introduction
Vernolic acid methyl ester, also known as methyl vernolate, is a naturally derived long-chain fatty acid ester. Its defining features are a cis-epoxy group located at the 12,13-position and a cis-double bond at the 9,10-position of its eighteen-carbon backbone. This unique bifunctional structure makes it a molecule of significant interest for researchers and drug development professionals.[1] It is primarily derived from the seeds of plants like Vernonia galamensis, which can contain up to 80% vernolic acid in their seed oil.[2][3] The presence of both a reactive epoxide ring and an ester functional group provides a versatile platform for chemical modifications, positioning methyl vernolate as a valuable bio-based building block for the synthesis of polymers, lubricants, plasticizers, and potentially, pharmaceutical agents.[1][2][3]
This guide provides a comprehensive technical overview of vernolic acid methyl ester, covering its chemical structure, physicochemical properties, synthesis, spectroscopic characterization, and key applications, with the aim of equipping researchers with the foundational knowledge required to leverage this compound in their work.
Chemical Structure and Physicochemical Properties
The molecular identity of vernolic acid methyl ester is defined by its specific arrangement of functional groups and stereochemistry. A thorough understanding of its structure is paramount for predicting its reactivity and for the accurate interpretation of analytical data.
IUPAC Name: methyl (9Z,12R,13S)-12,13-epoxyoctadec-9-enoate[1] Alternate Names: 12(S),13(R)-Epoxy-9(Z)-octadecenoic acid methyl ester, Methyl vernolate[1][4][5] CAS Number: 2733-91-7[1][4][6]
The chemical structure is visualized below:
Caption: Chemical structure of Vernolic Acid Methyl Ester.
Physicochemical Data
The following table summarizes the key physicochemical properties of vernolic acid methyl ester, which are essential for handling, storage, and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₄O₃ | [1][4][6] |
| Molecular Weight | 310.47 g/mol | [1][4][7] |
| Appearance | Colorless oil (predicted) | [2] |
| Boiling Point | 391.7 °C at 760 mmHg (Predicted) | [6][7] |
| Density | 0.937 g/cm³ (Predicted) | [6] |
| Flash Point | 150.9 °C (Predicted) | [6] |
| Refractive Index | 1.465 (Predicted) | [6] |
| Purity | ≥97% (Commercially available) | [4][7] |
Synthesis and Purification
Vernolic acid methyl ester is typically synthesized in a two-step process starting from vernonia oil, which is naturally rich in vernolic acid triglycerides.[8] The process involves the hydrolysis of the oil to yield free vernolic acid, followed by an acid-catalyzed esterification.
Caption: Workflow for the synthesis of Vernolic Acid Methyl Ester.
Experimental Protocol: Synthesis
This protocol outlines a standard laboratory procedure for the synthesis of vernolic acid methyl ester from vernolic acid.
Part A: Hydrolysis of Vernonia Oil (Conceptual Overview)
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Saponification: The starting vernonia oil is hydrolyzed using a strong base (e.g., potassium hydroxide in ethanol) to break the triglyceride ester bonds, releasing the fatty acids as potassium salts.
-
Acidification: The mixture is then acidified (e.g., with HCl) to protonate the carboxylate salts, yielding free vernolic acid.
-
Extraction & Purification: The free vernolic acid is extracted from the aqueous phase using an organic solvent (e.g., hexane) and purified, often by recrystallization at low temperatures.[8]
Part B: Esterification of Vernolic Acid This protocol assumes pure vernolic acid is the starting material.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve vernolic acid in anhydrous methanol (e.g., 20 mL per 1 g of acid). The use of anhydrous methanol is critical to drive the equilibrium towards the ester product by minimizing the presence of water, which could hydrolyze the ester back to the carboxylic acid.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or hydrochloric acid (typically 1-2% v/v of the methanol volume) to the solution while stirring.[1] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours.
-
Reaction Monitoring: The progress of the esterification can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 8:2 v/v).[8] The disappearance of the vernolic acid spot and the appearance of a new, less polar spot for the methyl ester indicates reaction completion.
-
Workup: After cooling to room temperature, neutralize the acidic catalyst with a mild base, such as a saturated sodium bicarbonate solution, until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the methyl ester into an organic solvent like diethyl ether or hexane. Wash the organic layer sequentially with water and brine to remove any remaining salts and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude methyl vernolate is purified using silica gel column chromatography to yield the pure product.[1][8] A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate is typically effective. The final product should be a clear, viscous liquid.
Spectroscopic Characterization
Accurate structural elucidation and purity assessment of vernolic acid methyl ester rely on a combination of spectroscopic techniques. NMR, IR, and Mass Spectrometry each provide unique and complementary information about the molecule's functional groups and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the structure of methyl vernolate.[1]
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation: Dissolve 5-10 mg of purified methyl vernolate in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1] CDCl₃ is a common choice as it dissolves the nonpolar compound well and its residual proton signal does not typically interfere with key analyte signals.
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H and ¹³C NMR Spectral Data The following table summarizes the characteristic chemical shifts (δ) for vernolic acid methyl ester.[1][8]
| ¹H NMR | δ (ppm) | Multiplicity | Assignment | ¹³C NMR | δ (ppm) | Assignment |
| Vinylic Protons | 5.50 - 5.30 | m | -CH=CH- | Carbonyl Carbon | ~174.2 | -C =O |
| Methyl Ester Protons | 3.67 | s | -OCH₃ | Vinylic Carbons | ~130 | -C H=C H- |
| Epoxy Protons | 3.10 - 2.90 | m | -CH(O)CH- | Epoxy Carbons | ~57.1 | -C H(O)C H- |
| α-Carbonyl Protons | 2.30 | t | -CH₂-COO- | Ester Methyl Carbon | ~51.4 | -OC H₃ |
| Allylic Protons | 2.20 - 2.00 | m | -CH₂-CH=CH-CH₂- | Methylene Carbons | ~22-34 | -(CH₂)n- |
| Aliphatic Chain | 1.60 - 1.20 | m | -(CH₂)n- | Terminal Methyl | ~14.1 | -C H₃ |
| Terminal Methyl | 0.88 | t | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to rapidly identify the key functional groups present in the molecule.[1] The spectrum of methyl vernolate will exhibit characteristic absorption bands.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Ester) | ~1740 | Strong, sharp absorption |
| C=C (cis-Alkene) | ~1650 | Weak absorption |
| =C-H (Alkene) | ~3010 | Medium absorption |
| C-O (Epoxide) | ~1250, ~825-845 | Medium to weak absorptions |
| C-H (Aliphatic) | ~2850-2960 | Strong, sharp absorptions |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[1] In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 310, corresponding to the molecular weight of C₁₉H₃₄O₃.[1] Characteristic fragmentation patterns would arise from cleavage at the epoxide ring and along the aliphatic chain.
Chemical Reactivity and Potential Applications
The synthetic utility of vernolic acid methyl ester stems from the reactivity of its epoxide ring. This strained three-membered ring is susceptible to ring-opening reactions with a variety of nucleophiles under both acidic and basic conditions. This reactivity allows it to serve as a precursor for a wide range of value-added chemicals.
-
Polymer Synthesis: The epoxide group can be opened to form diols, which can then be used as monomers for the synthesis of polyesters and polyurethanes.[3] This makes vernonia oil and its derivatives attractive as renewable feedstocks for creating bio-based polymers.[3]
-
Coatings, Adhesives, and Paints: Vernonia oil, rich in vernolic acid, is valued for its low viscosity and ability to act as a reactive diluent in formulations for paints, varnishes, and industrial coatings.[2][3] The epoxide functionality allows it to cross-link and become part of the final cured material.
-
Biolubricants: The long aliphatic chain provides lubricity, while the polar functional groups (either the original epoxide or its ring-opened derivatives) can improve adhesion to metal surfaces, making it a candidate for the development of environmentally friendly lubricants.[3]
-
Pharmaceutical and Biological Research: As a fatty acid derivative, methyl vernolate is used in research to study lipid metabolism and the effects of epoxidated fatty acids in biological systems.[4] Fatty acid esters also have documented antimicrobial and antioxidant properties, suggesting potential for further investigation in these areas.[9][10]
Conclusion
Vernolic acid methyl ester is a versatile and valuable platform chemical derived from renewable plant sources. Its unique structure, combining a mid-chain epoxide with a long aliphatic ester, provides a rich chemistry that is being explored for a wide range of industrial applications, from the creation of sustainable polymers and coatings to its use as a research tool in the life sciences. The detailed synthetic and analytical protocols provided in this guide serve as a foundational resource for scientists and researchers aiming to unlock the full potential of this important bio-based molecule.
References
- BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Data of Methyl Vernolate.
- Chebude, Y., & Gutt, G. (2023). PREPARATION AND CHARACTERIZATION OF VERNOLIC ACID METHYL ESTER FUNCTIONALIZED ORDERED MESOPOROUS MATERIALS. Bulletin of the Chemical Society of Ethiopia, 37(3).
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Wikipedia. (2023). Vernolic acid. Retrieved from [Link]
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Grokipedia. (n.d.). Vernolic acid. Retrieved from [Link]
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